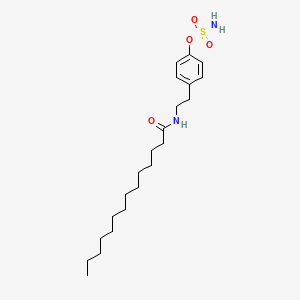![molecular formula C20H27N3O2 B1228372 3,5-diethyl-2-(3-hydroxypropylamino)-5-methyl-6H-benzo[h]quinazolin-4-one](/img/structure/B1228372.png)
3,5-diethyl-2-(3-hydroxypropylamino)-5-methyl-6H-benzo[h]quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-diethyl-2-(3-hydroxypropylamino)-5-methyl-6H-benzo[h]quinazolin-4-one is a member of quinazolines.
Scientific Research Applications
Synthesis and Biological Properties :
- The compound is involved in studies focusing on the synthesis of benzo[h]quinazoline derivatives, which have shown potential in inhibiting brain monoamine oxidase (MAO) activity, specifically targeting 5-HT deamination. This property is significant in exploring the therapeutic potential of these compounds in neurological conditions (Markosyan et al., 2008).
- Some derivatives of benzo[h]quinazolines, similar in structure to the compound , have demonstrated moderate antitumor effects in mouse models, providing a basis for future anticancer drug development (Markosyan et al., 2008).
Pharmacological Investigations :
- Research on quinazoline derivatives has explored their potential as antihypertensive agents. These studies provide a framework for understanding how structural variations in quinazolines can influence their biological activity and therapeutic potential (Alagarsamy & Pathak, 2007).
- In the field of antihistamines, novel quinazolin-4-one derivatives have been synthesized and tested for their efficacy. These studies contribute to the development of new classes of antihistaminic agents, offering alternatives to existing treatments (Alagarsamy et al., 2007).
Natural Product Synthesis :
- Quinazolin-4-one derivatives have been isolated from Streptomyces species. The discovery of these natural products expands the scope of quinazoline research, especially in the context of microbial secondary metabolites and their potential applications (Maskey et al., 2004).
Antimicrobial Activity :
- Quinazolinone peptide derivatives have been synthesized and evaluated for their antimicrobial properties. This research underscores the importance of quinazolinones in the development of new antimicrobial agents, which is crucial in the context of rising antibiotic resistance (Kapoor et al., 2017).
Anticonvulsant and Antidepressant Potential :
- The synthesis of new quinazolin-4(3H)-ones and their evaluation as anticonvulsant and antidepressant agents represent another significant area of research. These studies contribute to the discovery of potential new treatments for neurological disorders (Amir et al., 2013).
properties
Product Name |
3,5-diethyl-2-(3-hydroxypropylamino)-5-methyl-6H-benzo[h]quinazolin-4-one |
|---|---|
Molecular Formula |
C20H27N3O2 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
3,5-diethyl-2-(3-hydroxypropylamino)-5-methyl-6H-benzo[h]quinazolin-4-one |
InChI |
InChI=1S/C20H27N3O2/c1-4-20(3)13-14-9-6-7-10-15(14)17-16(20)18(25)23(5-2)19(22-17)21-11-8-12-24/h6-7,9-10,24H,4-5,8,11-13H2,1-3H3,(H,21,22) |
InChI Key |
AORQFQRMBKGVPL-UHFFFAOYSA-N |
SMILES |
CCC1(CC2=CC=CC=C2C3=C1C(=O)N(C(=N3)NCCCO)CC)C |
Canonical SMILES |
CCC1(CC2=CC=CC=C2C3=C1C(=O)N(C(=N3)NCCCO)CC)C |
solubility |
47 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



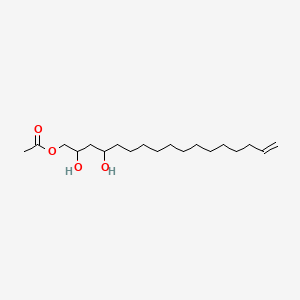
![N-[2-[(3-nitrophenyl)methylthio]-4-oxo-3-quinazolinyl]benzamide](/img/structure/B1228290.png)
![7-[4-[[[(4-Bromophenyl)-oxomethyl]amino]-sulfanylidenemethyl]-1-piperazinyl]-1-ethyl-6-fluoro-4-oxo-3-quinolinecarboxylic acid](/img/structure/B1228292.png)
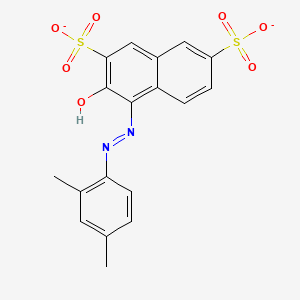
![3-Diphenylphosphoryl-7-(diphenylphosphorylmethyl)-6-methyl-4-oxatricyclo[4.3.0.03,7]nonane](/img/structure/B1228297.png)
![2-Amino-4-(4-bromophenyl)-5-oxo-1,4-dihydro[1]benzopyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B1228298.png)


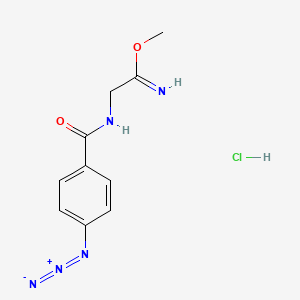
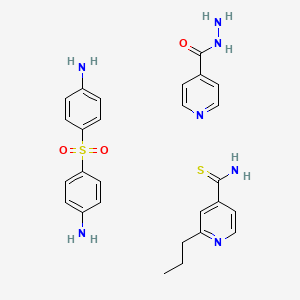

![(8R,9S,10R,13S,14S)-10,13-dimethylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxirane]-3-one](/img/structure/B1228310.png)
